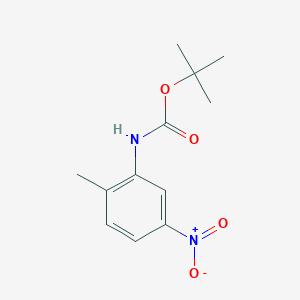
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline is a heterocyclic compound that contains both a pyrimidine ring and a thioether linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and sulfur atoms in its structure can impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with pyrimidine-2-thiol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amine, and the thiol group forms a thioether linkage with the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-((pyrimidin-2-ylmethyl)thio)aniline: Similar structure but with the chlorine atom in a different position.
5-Bromo-2-((pyrimidin-2-ylmethyl)thio)aniline: Similar structure but with a bromine atom instead of chlorine.
5-Chloro-2-((pyrimidin-2-ylmethyl)thio)benzene: Similar structure but without the amino group.
Uniqueness
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline is unique due to the specific positioning of the chlorine and thioether linkage, which can impart distinct chemical reactivity and biological activity compared to its analogs. The presence of the amino group also allows for further functionalization and derivatization, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H10ClN3S |
|---|---|
Peso molecular |
251.74 g/mol |
Nombre IUPAC |
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline |
InChI |
InChI=1S/C11H10ClN3S/c12-8-2-3-10(9(13)6-8)16-7-11-14-4-1-5-15-11/h1-6H,7,13H2 |
Clave InChI |
FTEGONHRJGYAHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)CSC2=C(C=C(C=C2)Cl)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Octahydropyrrolo[3,4-c]pyrrol-1-one](/img/structure/B8695811.png)



![2-Thiazolemethanol, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B8695852.png)







